molecular formula C9H14N2 B2913290 N-Butylpyridin-4-amine CAS No. 35215-28-2

N-Butylpyridin-4-amine

Cat. No.: B2913290
CAS No.: 35215-28-2
M. Wt: 150.225
InChI Key: ZKROIIKNWZGVTE-UHFFFAOYSA-N
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Description

N-Butylpyridin-4-amine: is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It is a derivative of pyridine, featuring a butyl group attached to the nitrogen atom at the 4-position of the pyridine ring. This compound is primarily used for scientific research and as an intermediate in chemical synthesis.

Synthetic Routes and Reaction Conditions:

  • Chichibabin Synthesis: One common method for synthesizing this compound involves the Chichibabin pyridine synthesis, where an aldehyde (such as butyraldehyde) reacts with ammonia and acetylene under high temperature and pressure to form the pyridine ring.

  • Reduction of Pyridine Derivatives: Another approach is the reduction of pyridine derivatives, where a suitable pyridine derivative is reduced using hydrogen in the presence of a metal catalyst (e.g., palladium on carbon) to yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the synthesis reactions are carried out under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-Butylpyridin-4-one.

  • Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Nucleophiles such as halides (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: N-Butylpyridin-4-one

  • Reduction: Various amine derivatives

  • Substitution: Halogenated derivatives of this compound

Scientific Research Applications

N-Butylpyridin-4-amine has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: this compound is used in the production of materials with specific properties, such as nonlinear optical materials and organic hole transport materials in solar cells.

Mechanism of Action

N-Butylpyridin-4-amine is similar to other pyridine derivatives, such as N-ethylpyridin-4-amine and N-propylpyridin-4-amine . it is unique in its butyl group, which can influence its chemical properties and reactivity. The presence of the butyl group may enhance its solubility in organic solvents and affect its biological activity.

Comparison with Similar Compounds

  • N-ethylpyridin-4-amine

  • N-propylpyridin-4-amine

  • N-methylpyridin-4-amine

  • N-phenylpyridin-4-amine

Properties

IUPAC Name

N-butylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-6-11-9-4-7-10-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKROIIKNWZGVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-chloropyridine (2.0 g, 17.6 mmol), 50% butylamine in water (30 mL) was heated at 150° C. in a sealed tube for 24 h. The reaction mixture was evaporated, partitioned between 0.1 N NaOH and CH2Cl2, dried (Na2SO4) and evaporated. Crystallization in ether/petroleum ether 4:1 afforded 2.4 g of the title product 113 as a white powder (LCMS analysis).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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